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Compound of Interest

Compound Name: (-)-Carbovir

Cat. No.: B125634

Audience: Researchers, scientists, and drug development professionals.
Introduction

(-)-Carbovir is a potent carbocyclic nucleoside analog that exhibits significant antiviral activity
against the human immunodeficiency virus (HIV). As a reverse transcriptase inhibitor, it serves
as a crucial component in antiretroviral therapy. The enantioselectivity of its synthesis is
paramount, as the therapeutic activity resides exclusively in the (-) enantiomer. This application
note provides a detailed protocol for the enantioselective synthesis of (-)-Carbovir, employing
a highly efficient chemoenzymatic strategy. The key step involves the lipase-catalyzed kinetic
resolution of racemic y-lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), commonly known as Vince
lactam. This method offers high enantiomeric purity and is a practical approach for the scalable
production of this important pharmaceutical agent.

Overall Synthetic Pathway

The enantioselective synthesis of (-)-Carbovir from racemic Vince lactam can be summarized
in the following key transformations:
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Figure 1: Chemoenzymatic synthesis of (-)-Carbovir.
Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for the key
steps in the enantioselective synthesis of (-)-Carbovir.

Enantiomeric

Step Product Yield (%)
Excess (e.e.) (%)
Enzymatic Kinetic ()-(1R,4S)-Vince
. 45-50 >99

Resolution Lactam
Formation of Amino -)-Cyclopentenyl

©) .y P Y ~85 >99
Alcohol Aminoalcohol

(-)-2-Amino-6-

Coupling with 2- )
) ) chloropurine ~70 >99
amino-6-chloropurine ]
Carbocyclic Analog

Hydrolysis to (-)-
Y y 0 (-)-Carbovir ~80 >99
Carbovir

Experimental Protocols
1. Enzymatic Kinetic Resolution of ()-Vince Lactam

This protocol describes the lipase-catalyzed hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-
en-3-one to obtain the desired (-)-(1R,4S)-enantiomer with high enantiopurity.

o Materials:

o

Racemic ()-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

o

Lipolase (or other suitable lipase, e.g., from Pseudomonas cepacia)

[¢]

Diisopropyl ether

Water

[¢]
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o Sodium bicarbonate (saturated solution)

o Ethyl acetate

o Magnesium sulfate

e Procedure:

o To a stirred suspension of racemic (£)-Vince lactam (1.0 g, 9.16 mmol) in diisopropy! ether
(50 mL) at 60°C, add water (82.4 pL, 4.58 mmol).

o Add Lipolase (1.5 g) to the mixture.

o Stir the reaction mixture at 60°C and monitor the reaction progress by chiral HPLC. The
reaction typically reaches ~50% conversion in 4-6 hours.

o Upon reaching approximately 50% conversion, cool the reaction mixture to room
temperature and filter off the enzyme.

o Wash the enzyme with ethyl acetate.

o The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam. The aqueous phase contains
the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.

o Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield (-)-(1R,4S)-Vince lactam.

o The enantiomeric excess of the recovered lactam should be >99% as determined by chiral
HPLC analysis.

2. Synthesis of (-)-Cyclopentenyl Aminoalcohol

o Materials:

o (-)-(1R,4S)-Vince Lactam

o Methanolic HCI
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o Lithium aluminum hydride (LiAlH4)
o Anhydrous tetrahydrofuran (THF)

o Sodium sulfate

e Procedure:

o Dissolve (-)-(1R,4S)-Vince lactam in methanolic HCI and stir at room temperature to effect
the ring opening to the corresponding amino ester.

o After completion of the reaction (monitored by TLC), neutralize the solution and extract the
amino ester.

o To a solution of the crude amino ester in anhydrous THF, slowly add a suspension of
LiAlH4 in THF at 0°C.

o Allow the reaction to warm to room temperature and stir until the reduction is complete.

o Carefully quench the reaction by the sequential addition of water and aqueous sodium
hydroxide.

o Filter the resulting precipitate and wash with THF.

o Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to give the crude (-)-
cyclopentenyl aminoalcohol.

3. Coupling with 2-Amino-6-chloropurine
e Materials:

o (-)-Cyclopentenyl Aminoalcohol

[¢]

2-Amino-6-chloropurine

[e]

Triphenylphosphine (PPhs)

o

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
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o Anhydrous N,N-dimethylformamide (DMF)

e Procedure:

o Dissolve the (-)-cyclopentenyl aminoalcohol, 2-amino-6-chloropurine, and PPhs in
anhydrous DMF.

o Cool the solution to 0°C and slowly add DEAD or DIAD.
o Allow the reaction mixture to slowly warm to room temperature and stir overnight.

o Remove the solvent under reduced pressure and purify the residue by column
chromatography to obtain the (-)-2-amino-6-chloropurine carbocyclic analog.

4. Hydrolysis to (-)-Carbovir

o Materials:
o (-)-2-Amino-6-chloropurine Carbocyclic Analog
o Formic acid (88%)

e Procedure:

o

Heat a solution of the (-)-2-amino-6-chloropurine carbocyclic analog in 88% formic acid at
reflux.

o

Monitor the reaction by TLC until the starting material is consumed.

[e]

Cool the reaction mixture and remove the formic acid under reduced pressure.

o

Purify the residue by recrystallization or column chromatography to yield (-)-Carbovir.
Characterization Data (Representative)
e (-)-Carbovir:

o 'H NMR (DMSO-ds): 8 10.6 (s, 1H), 7.8 (s, 1H), 6.4 (br s, 2H), 6.3 (m, 1H), 5.8 (m, 1H),
5.1 (m, 1H), 4.8 (m, 1H), 4.1 (m, 1H), 3.4 (m, 2H), 2.6 (m, 1H), 1.4 (m, 1H).
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o Mass Spectrometry (ESI): m/z [M+H]* calculated for C11H13Ns0Oz2: 252.11; found 252.1.
Conclusion

The chemoenzymatic synthesis outlined in this application note provides a robust and highly
enantioselective route to (-)-Carbovir. The key enzymatic kinetic resolution of Vince lactam is
efficient and scalable, making this an attractive method for the production of this vital antiviral
agent. The subsequent chemical transformations are well-established and provide the final
product in high purity. This protocol serves as a valuable resource for researchers and
professionals in the fields of medicinal chemistry and drug development.

 To cite this document: BenchChem. [Application Note: Enantioselective Synthesis of (-)-
Carbovir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125634#enantioselective-synthesis-of-carbovir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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